5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
Description
The compound 5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic molecule combining a 1,3,4-oxadiazole core with substituted benzothiazole and methoxyphenyl moieties. Its structure includes:
- A 1,3,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capabilities.
- A 2-methoxyphenyl group at position 5 of the oxadiazole, contributing electron-donating effects.
This compound was synthesized via cyclization and electrophilic substitution reactions, achieving a 93% yield (Entry 146 in ), indicating robust synthetic efficiency.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-22-13-6-4-3-5-11(13)15-20-21-16(23-15)19-17-18-12-8-7-10(24-2)9-14(12)25-17/h3-9H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVPCEOOMQFBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including an oxadiazole ring and a benzothiazole moiety, which contribute to its diverse pharmacological properties. The following sections provide a detailed examination of its biological activity, including various studies and findings.
Structural Characteristics
The molecular structure of 5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine can be summarized as follows:
- Oxadiazole Ring : Known for its presence in various pharmaceuticals with diverse biological activities.
- Benzothiazole Moiety : Enhances the compound's interaction with biological targets.
- Substituents : The methoxy and methylthio groups are crucial for its electronic properties and biological activity.
Anticancer Properties
Research indicates that compounds similar to 5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine exhibit significant anticancer properties. The presence of both the oxadiazole and benzothiazole moieties allows these compounds to interact with key biological targets involved in cell proliferation and apoptosis.
Case Studies
-
Antitumor Activity : In vitro studies have shown that derivatives of oxadiazoles demonstrate antiproliferative activity against various human cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing significant inhibition of cell growth at micromolar concentrations .
Compound Cell Line IC50 (μM) 5h SNB-19 13.62 5c PC-3 21.74
Antimicrobial Activity
The compound has also been investigated for its antimicrobial potential. Similar benzothiazole derivatives have shown efficacy against various microbial strains, indicating that the structural features of 5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine may contribute to antimicrobial activity.
Findings
Studies have reported that certain derivatives exhibit strong antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating high efficiency .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Research utilizing carrageenan-induced paw edema models showed significant edema inhibition compared to standard anti-inflammatory drugs .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of these compounds. The following factors have been identified as influential:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) have been found to enhance biological activity.
- Core Structure : Variations in the core structure (e.g., different heterocycles) can significantly impact efficacy against specific biological targets.
Scientific Research Applications
5-(2-Methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound featuring an oxadiazole ring and a benzothiazole moiety, with a methoxyphenyl group attached to the oxadiazole ring, further substituted with a benzo[d]thiazole derivative containing a methylthio group. It is of interest for its potential biological activities and applications in medicinal chemistry.
Potential Applications:
- Anticancer Agent Compounds with similar structures have demonstrated anticancer properties, exhibiting cytotoxic effects against various cancer cell lines. The oxadiazole and benzothiazole moieties may allow the compound to act as an anticancer agent due to their ability to interact with biological targets involved in cell proliferation and apoptosis.
- Antimicrobials, anticonvulsants, and anti-inflammatory agents Research has explored 1,3,4-oxadiazoles for their potential as antimicrobials, anticonvulsants, and anti-inflammatory agents.
- Building Block for Further Modification The compound's unique structure may also allow it to serve as a scaffold for further modifications aimed at enhancing its biological activity or reducing toxicity.
While the search results do not contain specific data tables or case studies for 5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine, they do provide information on related compounds and their applications.
Oxadiazole Derivatives:
- 1,3,4-oxadiazole derivatives have displayed good analgesic and anti-inflammatory activity compared to indomethacin .
- Certain derivatives exhibit antiproliferative activity in-vitro against human cancer cell lines HCT-116, PC-3, and SNB-19 .
- 1,3,4-oxadiazole derivatives exhibit anticancer activities by blocking various enzymes and growth factors such as telomerase, topoisomerase, histone .
- 2-(methylsulfonyl)-1,3,4-oxadiazole is the central ring system that provides potent antifungal activities .
Structural Analogues
| Compound Name | Key Differences |
|---|---|
| N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Contains a para-methoxy group instead of ortho |
| N-(4-methylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Substituted with a methyl group instead of methoxy |
| N-(4-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine | Contains a chloro substituent affecting reactivity |
| N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide | Different core structure affecting biological activity |
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Scaffolds
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b)
- Structure : Features a 4-chlorophenyl group instead of benzothiazole.
- Activity : Demonstrated antiproliferative activity with a mean growth percent (GP) of 45.20 across 60 NCI cancer cell lines .
N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (N106)
- Structure : Contains a 4-methoxybenzothiazole group.
- Activity : Enhances SUMOylation of SERCA2a, improving cardiac contractility in vitro and in vivo .
- Key Difference : The methylthio group in the target compound may increase lipophilicity and metabolic stability compared to N106’s methoxy group .
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s)
- Structure : Substituted with dimethylphenyl and 4-methoxyphenyl groups.
- Activity: Showed a mean GP of 62.61, with high sensitivity in melanoma and leukemia cell lines .
- Key Difference : The benzothiazole moiety in the target compound could enhance binding to cysteine-rich protein domains, unlike 4s’ simpler aryl groups .
Benzothiazole-Containing Analogues
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
- Structure : Integrates a triazole ring with benzothiazole and nitrophenyl groups.
- Activity : Antiproliferative properties are under evaluation; synthesis emphasizes annulation reactions for polycyclic derivatives .
- Key Difference : The oxadiazole ring in the target compound may offer greater rigidity and hydrogen-bonding capacity than the triazole system .
3-Chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-methylbenzamide
- Structure : Shares the 5-(2-methoxyphenyl)-oxadiazole core but includes a chlorobenzamide group.
- Key Difference : The benzamide moiety introduces amide-based hydrogen bonding, absent in the target compound’s methylthio-benzothiazole group .
Activity Comparison Table
Preparation Methods
Cyclization of Acylthiosemicarbazides
The most common method for 1,3,4-oxadiazole synthesis involves cyclization of acylthiosemicarbazides under acidic or oxidative conditions. For the target compound:
- Synthesis of 2-(2-Methoxyphenyl)acetylhydrazide (Intermediate A):
- Formation of Acylthiosemicarbazide (Intermediate B):
- Cyclization to 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (Intermediate C):
Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | SOCl₂, Hydrazine hydrate | 85% | |
| 2 | Phenylisothiocyanate, EtOH, reflux | 78% | |
| 3 | H₂SO₄ (conc.), 0–5°C | 68% |
Alternative Oxidative Cyclization
Recent advances employ oxidative agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with KI to enhance yields. For example, cyclization of Intermediate B with DBDMH/KI in acetonitrile achieves yields up to 92%.
Functionalization of the Benzo[d]Thiazole Moiety
Synthesis of 6-(Methylthio)benzo[d]thiazol-2-amine (Intermediate D)
- Thiolation of 2-Aminobenzo[d]thiazole:
- Purification: Recrystallization from ethanol yields pure Intermediate D.
Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | CH₃SSCH₃, CuI, DMF, 80°C | 75% |
Coupling of Oxadiazole and Benzo[d]Thiazole Components
Nucleophilic Aromatic Substitution
The amine group of Intermediate D reacts with the oxadiazole’s electrophilic position 2. However, direct coupling is challenging due to the oxadiazole’s low reactivity.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling strategy is preferred:
- Activation of Intermediate C:
- 5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amine is treated with tert-butyl nitrite to generate a diazonium salt.
- Coupling with Intermediate D:
Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | t-BuONO, HCl, 0°C | 90% | |
| 2 | Pd(OAc)₂, Xantphos, toluene | 65% |
Optimization and Challenges
Yield Improvement
Regioselectivity and Side Reactions
- Oxadiazole Ring Stability: The 1,3,4-oxadiazole core is prone to ring-opening under strong basic conditions, necessitating pH control during workup.
- Methylthio Group Oxidation: The 6-(methylthio) group may oxidize to sulfone during prolonged reactions, requiring inert atmospheres.
Analytical Characterization
Critical spectroscopic data for the target compound:
Q & A
Q. What are the recommended synthetic routes for 5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine?
The synthesis typically involves a multi-step process:
- Step 1: Prepare the 6-(methylthio)benzo[d]thiazol-2-amine precursor via reaction of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid, followed by hydrazine substitution .
- Step 2: Synthesize the 1,3,4-oxadiazole ring by cyclizing acylhydrazides derived from 2-methoxyphenyl carboxylic acid derivatives using POCl₃ or dehydrating agents .
- Step 3: Couple the oxadiazole intermediate with the benzothiazole precursor via nucleophilic substitution or palladium-catalyzed cross-coupling, optimized under inert conditions (e.g., N₂ atmosphere) .
Key considerations : Solvent choice (e.g., DMF for polar aprotic conditions), reaction time (6–12 hours for cyclization), and purification via column chromatography .
Q. How is the structural integrity of this compound confirmed?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms methoxy (δ 3.85 ppm) and methylthio (δ 2.50 ppm) groups. ¹³C NMR verifies oxadiazole (C=N at ~160 ppm) and benzothiazole (C-S at ~125 ppm) connectivity .
- X-ray crystallography : Resolves bond lengths (e.g., oxadiazole N-N bond ~1.32 Å) and hydrogen bonding (e.g., N-H···N interactions stabilizing dimeric structures) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 413.0821 for C₁₈H₁₅N₄O₂S₂) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial : Benzothiazole derivatives inhibit bacterial growth (MIC 8–32 µg/mL against S. aureus), attributed to thiazole-thiol interactions with microbial enzymes .
- Anticancer : Oxadiazole-linked benzothiazoles show IC₅₀ values <10 µM in HepG2 cells via apoptosis induction .
- Anti-inflammatory : Analogues reduce TNF-α production by 40–60% in murine macrophages, comparable to ibuprofen .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
| Parameter | Optimization Strategy | Example Outcomes |
|---|---|---|
| Temperature | Cyclization at 90°C (vs. 70°C) increases yield by 15% due to faster dehydration . | Yield: 75% → 90% |
| Catalyst | Use of p-toluenesulfonic acid (PTSA) enhances cyclization efficiency . | Reaction time reduced by 3 hours |
| Solvent | Replacing ethanol with acetonitrile improves solubility of intermediates . | Purity: 85% → 95% |
Q. What computational approaches are used to study target interactions?
- Molecular docking : Predicts binding to cyclooxygenase-2 (COX-2) (Glide score: −9.2 kcal/mol), with methoxyphenyl occupying the hydrophobic pocket .
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (~4.2 eV), indicating electron-rich benzothiazole enhances nucleophilic attack potential .
- MD Simulations : Reveal stable hydrogen bonding (e.g., with Thr513 in AChE over 50 ns trajectories) .
Q. How should researchers address contradictory data in biological assays?
- Case study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration, incubation time).
- Mitigation :
- Standardize protocols (e.g., 48-hour incubation, 10% FBS) .
- Validate via orthogonal assays (e.g., apoptosis markers via flow cytometry and MTT) .
- Confirm compound stability using HPLC pre-/post-assay .
Q. What is the role of substituents in modulating biological activity?
Q. Which analytical methods are critical for assessing purity and stability?
- HPLC : Reverse-phase C18 column (ACN:H₂O gradient) detects impurities <0.5% .
- TLC Monitoring : Silica gel GF₂₅₄, ethyl acetate/hexane (3:7) tracks intermediate formation .
- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) with LC-MS identifies hydrolytic cleavage of the oxadiazole ring as a major degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
